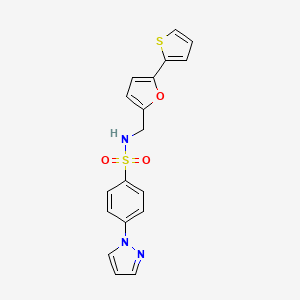

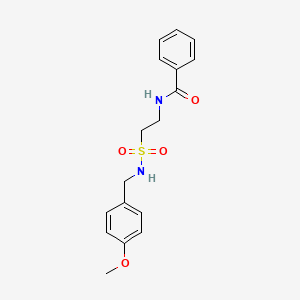

![molecular formula C9H13ClFNS B2892445 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170404-43-9](/img/structure/B2892445.png)

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is a biochemical used for proteomics research . It has the molecular formula C9H13ClFNS and a molecular weight of 221.7226232 .

Molecular Structure Analysis

The InChI code for “2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is 1S/C9H12FNS/c10-9-3-1-8 (2-4-9)7-12-6-5-11 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Scientific Research Applications

Ring Opening Reactions

Valiullina et al. (2020) demonstrated that ethylamine, including derivatives, can react with specific esters leading to the opening of the β-lactam ring. This process facilitates the formation of pyrrolidine derivatives, highlighting its potential application in the synthesis of complex nitrogen-containing compounds (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).

Inhibition of Carbonic Anhydrase Isozyme

Ilies et al. (2003) found that halogenated sulfonamides, similar in structure to 2-[(4-Fluorobenzyl)sulfanyl]ethylamine derivatives, can inhibit the carbonic anhydrase isozyme IX. This is crucial for designing inhibitors with potential antitumor applications, indicating the compound's relevance in medical research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Antimicrobial and Antifungal Activities

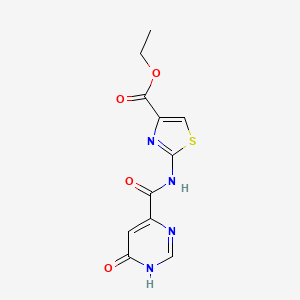

The synthesis of derivatives like ethyl 2-(4-fluorophenylsulfonyl) ethylamine hydrochloride has been explored for its potential antimicrobial and antifungal properties. The study by Kumar et al. (2016) into the Knoevenagel condensation reaction of 4-fluorobenzaldehyde and ethyl acetoacetate revealed the compound's potential in this field, suggesting its application in developing new antimicrobial agents (Kumar, Kumara, Lokanath, Kumar, & Prabhuswamy, 2016).

Synthesis of Fluoroamines

Research by Posakony and Tewson (2002) on the synthesis of N-benzyl fluoroamines from corresponding β-amino alcohols indicates that derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine could be valuable in the synthesis of fluoroamines. This is relevant in creating compounds with potential pharmaceutical applications (Posakony & Tewson, 2002).

Development of Fluorescent Probes

Huang et al. (2008) developed a water-soluble two-photon sensor that shows the potential use of derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine in creating highly selective and sensitive fluorescent probes for detecting mercury ions in water, showcasing its application in environmental monitoring (Huang, Fan, Peng, Lin, Guo, Ren, Cui, & Sun, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUYRAOONAOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2892362.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2892364.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2892373.png)

![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)

![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)

![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)